molecular formula C16H14N2OS B2599039 N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide CAS No. 325979-39-3

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2599039
CAS No.: 325979-39-3
M. Wt: 282.36
InChI Key: PKNRUSZZQGAAJC-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide is a compound belonging to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure, making them highly versatile in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 2-aminobenzenethiol with an appropriate benzoyl chloride derivative. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new therapeutic agents, particularly in the treatment of bacterial infections.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-benzothiazol-2-yl)benzamide
  • N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
  • N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

Uniqueness

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of two methyl groups at the 4 and 6 positions of the benzothiazole ring. This structural modification enhances its biological activity and makes it more effective in certain applications compared to its analogs .

Biological Activity

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide is a benzothiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a benzothiazole moiety linked to a benzamide, which may enhance its lipophilicity and biological interactions.

The biological activity of this compound primarily involves its interaction with various biological targets. It has been shown to exhibit:

  • Antimicrobial Properties : The compound demonstrates inhibitory effects against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis. Benzothiazole derivatives are known for their antibacterial and antifungal activities, which may be attributed to their ability to interfere with cellular processes in pathogens .
  • Neuropharmacological Effects : In studies evaluating related benzothiazole compounds, significant anticonvulsant activity was observed, indicating potential therapeutic applications in neurodegenerative diseases and epilepsy .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound and related compounds:

Activity Description Reference
AntimicrobialEffective against Mycobacterium tuberculosis and various fungi.
AnticonvulsantExhibits significant anticonvulsant properties in animal models.
AntiproliferativeDemonstrated potential in inhibiting cancer cell proliferation in vitro.
NeuroprotectivePotential applications in treating neurodegenerative diseases due to its CNS activity.

Case Studies and Research Findings

  • Antitubercular Activity : A study focused on the synthesis of benzothiazole derivatives reported that this compound exhibited promising anti-tubercular activity. The mechanism involved the inhibition of mycobacterial growth through interference with essential metabolic pathways.
  • Anticonvulsant Screening : In a series of tests assessing the anticonvulsant properties of various benzothiazole derivatives, this compound showed significant efficacy in reducing seizure activity in both maximal electroshock (MES) and pentylenetetrazole (PTZ) models .
  • Anticancer Potential : Research evaluating the antiproliferative effects of structurally similar compounds indicated that modifications in the benzothiazole structure could enhance activity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The presence of electron-withdrawing or donating groups significantly influenced the potency of these compounds .

Properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-10-8-11(2)14-13(9-10)20-16(17-14)18-15(19)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKNRUSZZQGAAJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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